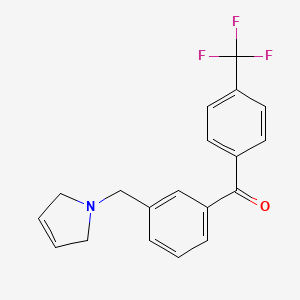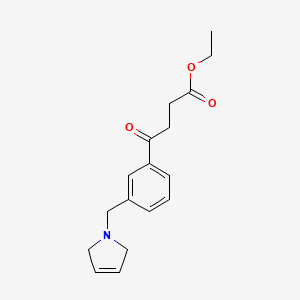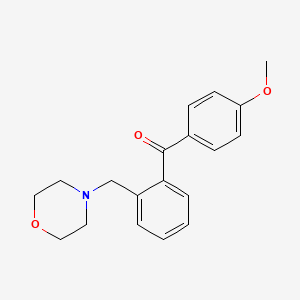
3,4-Difluoro-2'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "3,4-Difluoro-2'-pyrrolidinomethyl benzophenone," does not directly appear in the provided papers. However, related compounds and methodologies can be discussed to infer potential characteristics and synthetic routes for the target molecule. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor with a difluorophenyl pyrrole moiety suggests the relevance of difluorinated aromatic systems in medicinal chemistry .
Synthesis Analysis
The synthesis of difluorinated benzophenones can be inferred from the methodologies described in the papers. For example, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid for the dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones provides a potential route for synthesizing the core benzophenone structure of the target molecule . Additionally, the synthesis of a neuroleptic butyrophenone with a difluorophenyl ketone precursor via a Friedel-Crafts reaction could be adapted for the synthesis of the difluorobenzophenone moiety .
Molecular Structure Analysis
While the exact molecular structure of "3,4-Difluoro-2'-pyrrolidinomethyl benzophenone" is not provided, related compounds have been structurally characterized using techniques such as NMR, FT-IR, and X-ray diffraction . Theoretical studies, such as density functional theory (DFT), could be employed to predict the molecular structure and spectral data of the target compound, as demonstrated for a penta-substituted pyrrole derivative .
Chemical Reactions Analysis
The reactivity of benzophenones and pyrrole derivatives can be complex. For instance, the photoreaction of benzophenone with 2,4-pyridinedicarbonitrile shows that the reaction course can be influenced by pH, leading to either reduction or substitution reactions . This suggests that the chemical reactivity of the target molecule could also be sensitive to reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target molecule can be extrapolated from related compounds. For example, the synthesis of pyrrole derivatives with benzo[b]thiophene moieties and their optical properties, including absorption and emission spectra, indicate that the target molecule may also exhibit interesting optical characteristics . The phase behavior of selectively fluorinated compounds, as studied through differential thermal analysis and polarized light microscopy, could provide insights into the thermal stability and phase transitions of the target molecule .
Aplicaciones Científicas De Investigación
Understanding Exposure and Health Implications
Benzophenone derivatives, including 3,4-Difluoro-2'-pyrrolidinomethyl benzophenone, have been a focus of several studies due to their prevalence in daily life as UV filters in products like sunscreens and plastics. Understanding human exposure to these compounds is crucial due to concerns about their potential health impacts, especially related to their endocrine-disrupting properties.
Exposure Assessment in Different Populations
- Studies have measured concentrations of various benzophenone derivatives in urine samples from different populations to assess exposure levels. These studies help in understanding the extent of exposure and potential health risks associated with these compounds (Gao et al., 2015), (Kang et al., 2016).
Application in Consumer Products and Subsequent Exposure
- The widespread use of benzophenone derivatives in various consumer products, including as fragrance and flavor enhancers, photoinitiators, and UV curing agents, has led to prevalent exposure in the general population. This exposure varies by demographic factors like sex and race/ethnicity, reflecting differences in the use of personal care products containing these compounds (Calafat et al., 2008).
Health Implications and Risk Assessment
- The health implications of exposure to benzophenone derivatives are studied by understanding their presence in various biological samples. Detectable levels of these compounds in human biological samples, including amniotic fluid and fetal blood, highlight the need for further investigations on their toxicokinetic properties and potential endocrine-disrupting effects (Krause et al., 2018).
Exposure via Different Routes
- Understanding the different routes of exposure, such as dermal uptake from clothing treated with benzophenone derivatives, is essential for assessing the overall body burden of these compounds and their potential health risks (Morrison et al., 2017).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWGMDMVHRTKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643673 |
Source


|
| Record name | (3,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2'-pyrrolidinomethyl benzophenone | |
CAS RN |
898775-06-9 |
Source


|
| Record name | (3,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














